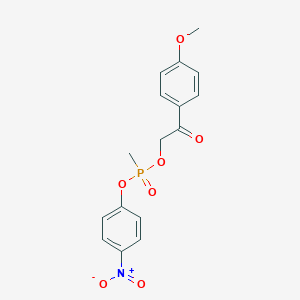
p-Methoxyphenacyl p-nitrophenyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Methoxyphenacyl p-nitrophenyl methylphosphonate: is an organophosphorus compound that features both methoxyphenacyl and nitrophenyl groups attached to a methylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-methoxyphenacyl bromide with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: p-Methoxyphenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The presence of the nitrophenyl group makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used reagents for hydrolysis reactions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is used as a reagent in organic synthesis, particularly in the study of phosphonate ester hydrolysis and substitution reactions .
Biology and Medicine: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms. It may also be explored for its potential use in drug development and as a biochemical probe.
Industry: In the plastics industry, this compound is used as a specialty chemical for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of p-Methoxyphenacyl p-nitrophenyl methylphosphonate involves its interaction with molecular targets through hydrolysis and substitution reactions. The compound’s phosphonate ester bond is susceptible to nucleophilic attack, leading to the formation of various hydrolysis products. These reactions are facilitated by the presence of electron-withdrawing groups, such as the nitrophenyl group, which enhances the compound’s reactivity .
Comparación Con Compuestos Similares
- p-Nitrophenyl phenacyl methylphosphonate
- p-Chlorophenacyl p-nitrophenyl methylphosphonate
- p-Nitrophenacyl p-nitrophenyl methylphosphonate
Uniqueness: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and make it a valuable tool in studying phosphonate ester chemistry .
Propiedades
Número CAS |
21070-22-4 |
|---|---|
Fórmula molecular |
C16H16NO7P |
Peso molecular |
365.27 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone |
InChI |
InChI=1S/C16H16NO7P/c1-22-14-7-3-12(4-8-14)16(18)11-23-25(2,21)24-15-9-5-13(6-10-15)17(19)20/h3-10H,11H2,1-2H3 |
Clave InChI |
CXUJPWFLLYPAPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)COP(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




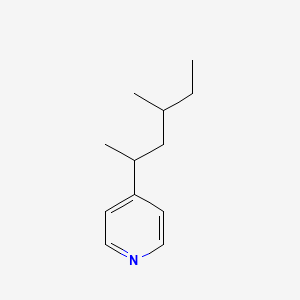
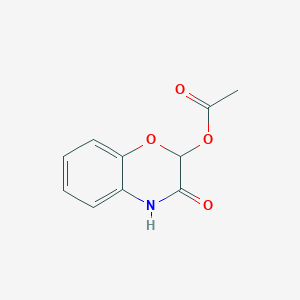

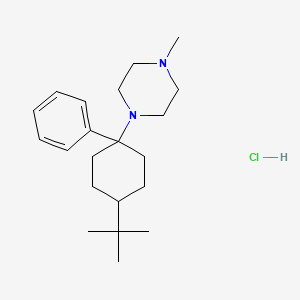

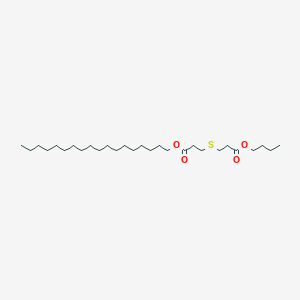
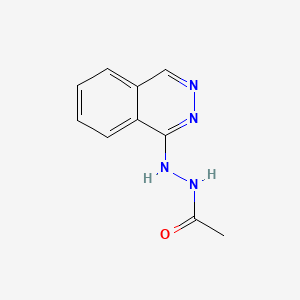

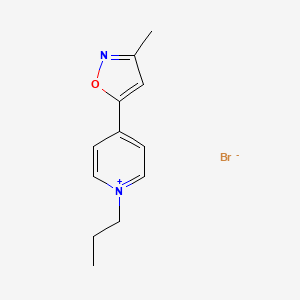

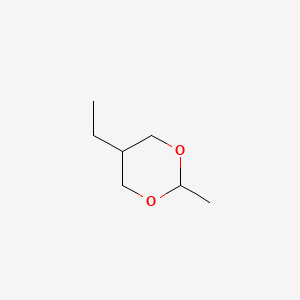
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
